Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as an amino group, a bromine atom, and a methyl ester group. The presence of these functional groups makes this compound an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyridine scaffold. Industrial production methods may involve microwave irradiation to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The unique photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them suitable for use in organic light-emitting devices and fluorescent probes.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a similar structure but lacks the amino group, which may affect its reactivity and biological activity.
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate: This compound lacks both the amino and bromine substituents, which may result in different photophysical properties and applications.
Properties
Molecular Formula |
C10H10BrN3O2 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-5-8(12)7(11)4-14-9(5)6(3-13-14)10(15)16-2/h3-4H,12H2,1-2H3 |
InChI Key |
VSXUKTVDGZJMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=N2)C(=O)OC)Br)N |
Origin of Product |
United States |
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